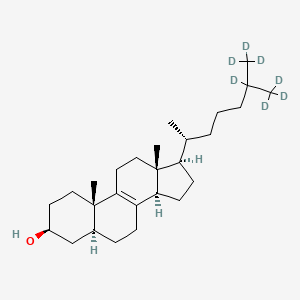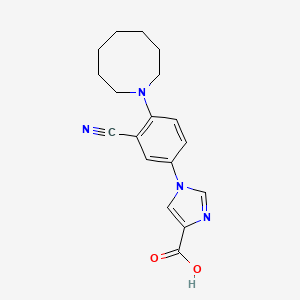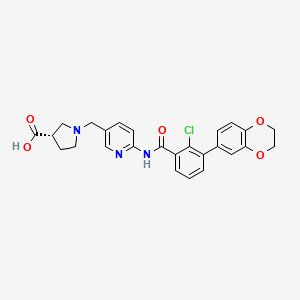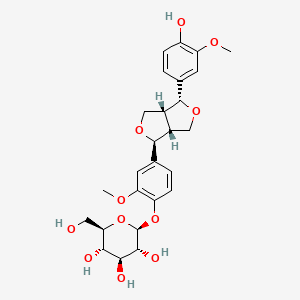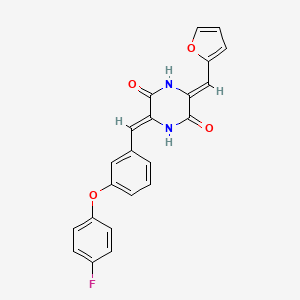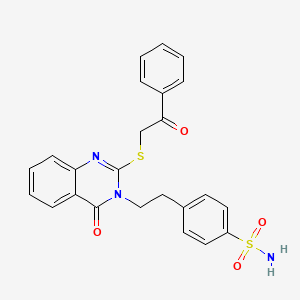
Egfr/her2/cdk9-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr/her2/cdk9-IN-3 is a potent inhibitor targeting epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9. This compound has shown significant antitumor activity by inhibiting these key proteins involved in cell proliferation and survival .
Vorbereitungsmethoden
The synthesis of Egfr/her2/cdk9-IN-3 involves multiple steps, including the formation of heterocyclic cores and subsequent functionalization to achieve the desired inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Egfr/her2/cdk9-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and activity.
Substitution: This reaction involves replacing one functional group with another, which can enhance or reduce the compound’s inhibitory effects.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Egfr/her2/cdk9-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9.
Biology: Employed in cell-based assays to investigate the role of these proteins in cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9.
Industry: Utilized in the development of new anticancer drugs and in the study of drug resistance mechanisms.
Wirkmechanismus
Egfr/her2/cdk9-IN-3 exerts its effects by binding to the active sites of epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9, thereby inhibiting their kinase activities. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to reduced tumor growth and increased cancer cell death .
Vergleich Mit ähnlichen Verbindungen
Egfr/her2/cdk9-IN-3 is unique in its ability to simultaneously inhibit epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9, making it a potent anticancer agent. Similar compounds include:
Egfr/her2/cdk9-IN-2: Another inhibitor targeting the same proteins but with different inhibitory potencies.
This compound stands out due to its triple inhibitory activity, providing a broader spectrum of anticancer effects .
Eigenschaften
Molekularformel |
C24H21N3O4S2 |
|---|---|
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
4-[2-(4-oxo-2-phenacylsulfanylquinazolin-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C24H21N3O4S2/c25-33(30,31)19-12-10-17(11-13-19)14-15-27-23(29)20-8-4-5-9-21(20)26-24(27)32-16-22(28)18-6-2-1-3-7-18/h1-13H,14-16H2,(H2,25,30,31) |
InChI-Schlüssel |
ZTSOUXIIJZKOEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=C(C=C4)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


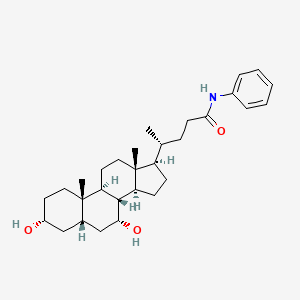



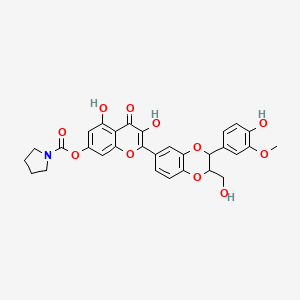
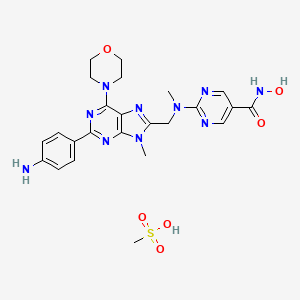
![(2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one](/img/structure/B12413796.png)
